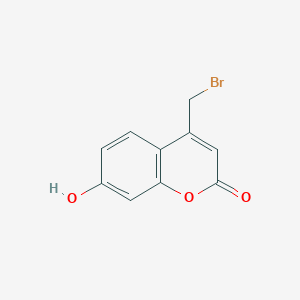

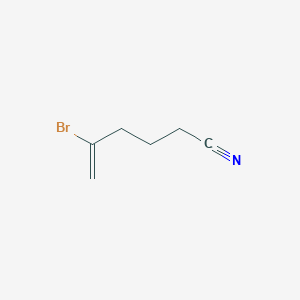

5-Bromo-5-hexenenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-bromopenta-2,4-diynenitrile, a closely related compound, was achieved with high yield, showcasing its potential as a building block in organic synthesis. The synthesis involved the use of copper and palladium as co-catalysts and resulted in products with unique structural features, characterized by X-ray crystallography among other techniques (Kerisit et al., 2015). This methodology highlights the synthetic accessibility of brominated nitriles and their utility in constructing complex molecular scaffolds.

Molecular Structure Analysis

The molecular structure of brominated nitriles, such as 5-bromo-5-hexenenitrile, can be elucidated using various spectroscopic and crystallographic techniques. The reactivity and subsequent products, derived from these compounds, underline the importance of their precise structural characterization. For instance, the formation of diene and benzofulvene scaffolds from 5-bromopenta-2,4-diynenitrile was confirmed via X-ray crystallography, providing insight into the molecular geometry and electronic configuration critical for understanding their reactivity (Kerisit et al., 2015).

Chemical Reactions and Properties

5-Bromopenta-2,4-diynenitrile exhibits unique reactivity patterns, including an unprecedented cascade reaction leading to the formation of diene and benzofulvene structures. These reactions, facilitated by the presence of co-catalysts, demonstrate the compound's versatility in organic synthesis. The mechanistic pathway leading to these products involves complex intermediates and transitions, providing valuable insights into the chemical behavior of brominated nitriles (Kerisit et al., 2015).

Physical Properties Analysis

The physical properties of 5-bromo-5-hexenenitrile and related compounds, such as solubility, melting point, and boiling point, are crucial for their application in synthesis. While specific data on 5-bromo-5-hexenenitrile was not found, the characterization of similar compounds provides a basis for predicting its behavior in various solvents and under different temperature conditions. These properties are essential for optimizing reaction conditions and for the purification and isolation of the desired products.

Chemical Properties Analysis

The chemical properties of 5-bromo-5-hexenenitrile, including its reactivity with nucleophiles and electrophiles, its role in catalytic cycles, and its stability under various conditions, are central to its utility in synthetic chemistry. The detailed mechanism of its reaction with triisopropylsilylacetylene, leading to complex products, exemplifies the intricate chemical behavior of brominated nitriles and highlights their potential as intermediates in the synthesis of structurally diverse molecules (Kerisit et al., 2015).

科学的研究の応用

Analytical Chemistry and Cosmetic Applications

- Analysis in Cosmetics : 5-Bromo-5-hexenenitrile, as part of 5-bromo-5-nitro-1,3-dioxane (Bronidox), is analyzed in non-emulsified cosmetics, including shampoos and bath preparations. The analysis involves separation through extraction, chromatography, and identification using various spectroscopy methods (Matissek, 1983).

- Determination in Rinse-off Cosmetics : A method using solid-phase microextraction and gas chromatography was developed for determining 5-bromo-5-nitro-1,3-dioxane (bronidox) in rinse-off cosmetics, demonstrating its use as a preservative in these products (Fernández-Álvarez et al., 2010).

Agricultural and Environmental Applications

- Herbicide Resistance in Plants : Transgenic plants expressing a bacterial gene can degrade herbicides like bromoxynil, to which 5-Bromo-5-hexenenitrile is structurally similar. This application is significant in developing herbicide-resistant crops (Stalker et al., 1988).

- Degradation of Contaminants : Studies on the degradation of contaminants like RDX (an explosive compound) using nanoparticles, although not directly involving 5-Bromo-5-hexenenitrile, can be relevant for understanding its environmental interactions and breakdown (Naja et al., 2008).

Chemical Research and Applications

- Pyrolysis Studies : Research on the pyrolysis of hex-5-en-1-yl radical, using 6-bromo-1-hexene (related to 5-Bromo-5-hexenenitrile), provides insights into the behavior of such compounds at high pressure and temperature, relevant in industrial chemistry processes (Liszka & Brezinsky, 2019).

- Heterogeneous Reactions on Surfaces : The chemistry of 6-bromo-1-hexene on bimetallic alloy surfaces, related to 5-Bromo-5-hexenenitrile, is studied for its implications in surface chemistry and catalysis (He et al., 2000).

特性

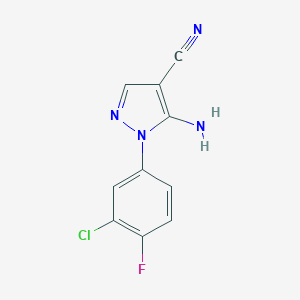

IUPAC Name |

5-bromohex-5-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN/c1-6(7)4-2-3-5-8/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAOXCAUSRUFSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446760 |

Source

|

| Record name | 5-bromohex-5-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromohex-5-enenitrile | |

CAS RN |

177170-83-1 |

Source

|

| Record name | 5-bromohex-5-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。